REACTION_CXSMILES
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[Br:1][C:2]1[CH2:6][CH:5]([C:7]([O:9]CC)=O)[O:4][N:3]=1.[NH3:12]>CO>[Br:1][C:2]1[CH2:6][CH:5]([C:7]([NH2:12])=[O:9])[O:4][N:3]=1
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Name
|
|
Quantity
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6.2 g
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Type
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reactant
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Smiles
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BrC1=NOC(C1)C(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Volatile materials were removed in vacuo
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Name
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|
Type
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product
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Smiles
|
BrC1=NOC(C1)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |